molecular formula C9H17NO3 B1217032 8-Amino-7-oxononanoic acid CAS No. 4707-58-8

8-Amino-7-oxononanoic acid

Cat. No. B1217032
CAS RN: 4707-58-8
M. Wt: 187.24 g/mol
InChI Key: GUAHPAJOXVYFON-UHFFFAOYSA-N
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Description

8-Amino-7-oxononanoic acid is a novel amino acid isolated from the soil-borne microorganism Streptomyces diastaticus. It was identified during screening for inhibitors of leukotriene-A4 hydrolase, an enzyme involved in the biosynthesis of leukotriene-B4, a potent inflammatory mediator (Parnas et al., 1996).

Synthesis Analysis

8-Amino-7-oxononanoate synthase, a pyridoxal 5'-phosphate-dependent enzyme, catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA to form 8(S)-amino-7-oxononanoate, a key step in biotin biosynthesis. The mechanism involves conformational transitions induced by substrate and product binding (Webster et al., 2000).

Molecular Structure Analysis

The crystal structure of 8-amino-7-oxononanoate synthase has been determined, revealing a symmetrical homodimer with a unique active site organization compared to other PLP-dependent enzymes. This structure has provided insights into the biochemical mechanism and identified key residues in the PLP-binding site (Alexeev et al., 1998).

Chemical Reactions and Properties

8-Amino-7-oxononanoate synthase undergoes suicide inhibition by trifluoroalanine, forming a covalently bound difluorinated intermediate. This interaction provides insights into the enzyme’s mechanism and potential points for targeted inhibition (Alexeev et al., 2006).

Physical Properties Analysis

The title compound 8-aminocaprylic acid, a structurally related compound, crystallizes in a zwitterionic form with extensive hydrogen bonding, forming a complex network which impacts its physical properties (Dobson Aj & Re, 1998).

Scientific Research Applications

Inhibition of Leukotriene-A4 Hydrolase

8-Amino-7-oxononanoic acid is found to inhibit Leukotriene-A4 hydrolase, a key enzyme in leukotriene-B4 biosynthesis, a potent mediator of inflammation. This compound, isolated from Streptomyces diastaticus, could be significant in studying inflammatory processes (Parnas et al., 1996).

Genetic Incorporation into Proteins

2-Amino-8-oxononanoic acid has been genetically incorporated into proteins in Escherichia coli, exploiting its unique keto group reactivity. This application allows for site-specific labeling of proteins, demonstrating high efficiency under physiological conditions (Huang et al., 2010).

Enzymatic Catalysis and Mechanism

8-Amino-7-oxononanoate synthase, a pyridoxal 5’-phosphate-dependent enzyme, uses 8-amino-7-oxononanoate in the decarboxylative condensation process with L-alanine, contributing to the understanding of enzyme catalysis mechanisms. Spectroscopy, kinetics, and crystallography studies of this enzyme have provided insights into substrate binding and conformational changes during catalysis (Webster et al., 2000).

Structural Studies in Biotin Biosynthesis

8-Amino-7-oxononanoate synthase also plays a crucial role in biotin biosynthesis. Detailed crystal structures of the enzyme, both in apo and PLP-bound forms, have been determined, providing a deeper understanding of its function and the biotin synthesis pathway (Alexeev et al., 1998).

Potential Antimycobacterial Drug Target

Research indicates that 8-amino-7-oxononanoate can act as an inhibitor of 7,8-diaminopelargonic acid aminotransferase in Mycobacterium tuberculosis. This property highlights its potential in developing new antimycobacterial drugs (Mann et al., 2009).

Herbicide Development

Triazolyl phenyl disulfide derivatives, targeting 8-amino-7-oxononanoate synthase, have shown potential as herbicides. These compounds effectively inhibit the enzyme, demonstrating potential agricultural applications (Hahn et al., 2015).

Mechanism of Action

Target of Action

The primary target of 8-Amino-7-oxononanoic acid is the enzyme 8-amino-7-oxononanoate synthase (AONS) . This enzyme is a pyridoxal 5’-phosphate-dependent enzyme that plays a crucial role in the biosynthesis of biotin, an essential enzyme cofactor for carboxylase and transcarboxylase reactions .

Mode of Action

This compound interacts with its target, AONS, by undergoing a decarboxylative condensation with L-alanine . This reaction is catalyzed by AONS and results in the formation of 8(S)-amino-7-oxononanoate . The reaction is rapid and stereospecific .

Biochemical Pathways

The interaction of this compound with AONS is a key step in the biotin biosynthesis pathway . Biotin is a vital cofactor for carboxylase and transcarboxylase reactions, and its biosynthesis is essential for the growth and development of most organisms .

Pharmacokinetics

Given its role in biotin biosynthesis, it is likely that its bioavailability and pharmacokinetic properties are influenced by factors such as the presence of the aons enzyme and the availability of l-alanine .

Result of Action

The result of the action of this compound is the production of 8(S)-amino-7-oxononanoate , a key intermediate in the biosynthesis of biotin . This contributes to the overall metabolic processes in the organism, particularly those involving carboxylase and transcarboxylase reactions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of L-alanine and pimeloyl-CoA is necessary for the reaction to occur . Additionally, the pH of the environment can influence the rate of the reaction

Safety and Hazards

When handling 8-Amino-7-oxononanoic acid, it is recommended to wash thoroughly after handling. Remove contaminated clothing and wash before reuse. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

8-Amino-7-oxononanoic acid is involved in the first committed step of biotin biosynthesis. It is synthesized through the decarboxylative condensation of L-alanine with pimeloyl-CoA, catalyzed by the enzyme 8-amino-7-oxononanoate synthase (AONS) . This enzyme is pyridoxal 5′-phosphate-dependent and facilitates the formation of 8(S)-amino-7-oxononanoate, coenzyme A, and carbon dioxide. The interaction between this compound and AONS is stereospecific, ensuring the correct configuration of the product .

Cellular Effects

This compound influences various cellular processes, particularly those related to biotin-dependent carboxylase reactions. These reactions are essential for fatty acid synthesis and gluconeogenesis. The compound’s role in biotin biosynthesis indirectly affects cell signaling pathways, gene expression, and cellular metabolism. For instance, biotinylated enzymes are crucial for the regulation of gene expression related to metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with AONS. The enzyme catalyzes the formation of an external aldimine with L-alanine, followed by the binding of pimeloyl-CoA, which induces a conformational change. This change facilitates the formation of the Ala quinonoid, leading to the decarboxylation and reprotonation steps that produce this compound . The enzyme’s active site lysine plays a crucial role in this process by abstracting the C2-proton on the Si-face of the PLP aldimine .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are influenced by various factors, including pH and temperature. The compound is relatively stable under physiological conditions but can undergo racemization at extreme pH levels . Long-term studies have shown that this compound maintains its activity over extended periods, provided it is stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At optimal doses, the compound supports normal metabolic functions by contributing to biotin biosynthesis. At high doses, it may lead to adverse effects, including enzyme inhibition and metabolic imbalances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial .

Metabolic Pathways

This compound is a key intermediate in the biotin biosynthesis pathway. It interacts with enzymes such as AONS and adenosylmethionine–8-amino-7-oxononanoate transaminase (BioA) . These interactions facilitate the conversion of this compound to subsequent intermediates, ultimately leading to the formation of biotin. The compound’s role in this pathway is critical for maintaining metabolic flux and ensuring the availability of biotin for carboxylase reactions .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. These proteins ensure the compound’s proper localization and accumulation in areas where biotin biosynthesis occurs. The transport mechanisms are essential for maintaining the compound’s availability for enzymatic reactions .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where biotin biosynthesis takes place. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that this compound is available in the right cellular compartments for efficient biotin synthesis .

properties

IUPAC Name

8-amino-7-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAHPAJOXVYFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCCCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863440
Record name 8-Amino-7-oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4707-58-8
Record name 7-Keto-8-aminopelargonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Amino-7-oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of 8-Amino-7-oxononanoic acid (AON) and how does it interact with its target enzyme?

A1: AON is a key intermediate in the biosynthesis of biotin, an essential vitamin involved in various metabolic processes. AON is produced from pimeloyl-CoA and L-alanine in a reaction catalyzed by 8-amino-7-oxononanoate synthase (AONS) [, , ]. Subsequently, AON acts as a substrate for the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT). DAPA AT catalyzes the transfer of an amino group from S-adenosyl-L-methionine (AdoMet) to AON, ultimately leading to the formation of biotin [].

Q2: Have any inhibitors targeting the AON biosynthetic pathway been developed?

A2: Yes, research has focused on developing inhibitors for enzymes involved in AON biosynthesis, specifically targeting DAPA AT in Mycobacterium tuberculosis. Amiclenomycin and a novel analog, 4-(4c-aminocyclohexa-2,5-dien-1r-yl)propanol (compound 1), have been identified as suicide substrates for M. tuberculosis DAPA AT, effectively inhibiting the enzyme and demonstrating potential as anti-tuberculosis agents [].

Q3: Can the natural variation in enzymes involved in AON synthesis be exploited for biocatalytic applications?

A3: Research has shown that a naturally occurring BioW-BioF fusion enzyme from Corynebacterium amycolatum (CaBioWF), involved in the synthesis of AON from pimelate and L-alanine, exhibits a broader substrate scope compared to its individual counterparts in other organisms []. This fusion enzyme accepts a wider range of mono- and di-fatty acids besides pimelate, as well as alternative amino acids like L-serine and glycine. This natural substrate flexibility makes CaBioWF a promising biocatalyst for synthesizing a variety of AON derivatives with potential applications in chemical synthesis and drug discovery [].

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